molecular formula C5H9NO2 B1220193 N-methylolmethacrylamide CAS No. 923-02-4

N-methylolmethacrylamide

Cat. No. B1220193
CAS RN: 923-02-4
M. Wt: 115.13 g/mol
InChI Key: DNTMQTKDNSEIFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methylolmethacrylamide-based polymers involves various radical polymerization techniques. For example, radical polymerization of methacrylamides with dipeptide structures, such as N-methacryloyl-L-leucyl-L-alanine methyl ester, demonstrates the efficiency of incorporating N-methylolmethacrylamide into polymers, leading to high molecular weight and thermal stability (Murata, Sanda, & Endo, 1996).

Scientific Research Applications

Radical Polymerization and Copolymerization

N-methylolmethacrylamide (NMMA) is studied in radical polymerization and copolymerization processes. Research has explored its polymerization kinetics and how factors like the polymerization medium's hydrophilicity affect the initiator's decomposition rate and primary radical termination. The presence of the -OH group in NMMA increases the molecular weight of the polymer compared to N-alkyl methacrylamides. NMMA also shows varying copolymerization parameters with different monomers like methyl methacrylate and styrene (Kopeček & Baẑilová, 1973).

Crosslinking Copolymerization

The crosslinking copolymerization of NMMA has been investigated, focusing on its kinetic course and properties. The studies reveal how reaction conditions influence the properties of the polymer, like polymer-water interaction and the modulus of elasticity. This research aids in understanding the formation of three-dimensional networks in polymers (Kopeček & Baẑilová, 1974).

Polymerization-Crosslinking in Textiles

In textiles, NMMA has been used for polymerization-crosslinking in cotton fabric. NMMA-treated cotton shows high resilience levels, superior strength retention, and abrasion resistance compared to other treatments. The study also noted the benefits of a nitrogen atmosphere in curing processes for NMMA (Shih, Bertoniere, & Rowland, 1980).

Molecular Imaging Applications

Molecular imaging technologies have used NMMA copolymers to investigate drug delivery mechanisms. This includes studying intracellular processes like cell binding and trafficking, and non-invasive visualization of pharmacokinetics and biodistribution in animal models. Gamma-scintigraphy has been applied to study NMMA copolymer drug conjugates in human patients, demonstrating the broad scope of NMMA in medical research and drug delivery systems (Lu, 2010).

Safety And Hazards

The EC Number of NMMA is 213-086-1 and the CAS number is 923-02-4 . It has a hazard classification and labelling according to the ECHA . More detailed safety data can be found in the safety data sheet provided by Sigma-Aldrich .

Future Directions

The global NMMA market size is expected to reach a significant value by 2029, rising at a market growth of a certain percentage CAGR during the forecast period (2023-2029) . This suggests that NMMA will continue to be an important compound in various industrial applications in the future.

properties

IUPAC Name

N-(hydroxymethyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(2)5(8)6-3-7/h7H,1,3H2,2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTMQTKDNSEIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26587-87-1
Record name 2-Propenamide, N-(hydroxymethyl)-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26587-87-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2027335
Record name Methylolmethacrylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenamide, N-(hydroxymethyl)-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N-methylolmethacrylamide

CAS RN

923-02-4
Record name Methylolmethacrylamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Methylolmethacrylamide
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Record name N-methylolmethacrylamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2691
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Record name 2-Propenamide, N-(hydroxymethyl)-2-methyl-
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Record name Methylolmethacrylamide
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Record name N-(hydroxymethyl)methacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.897
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Record name N-METHYLOLMETHACRYLAMIDE
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Synthesis routes and methods

Procedure details

5 parts of sodium polyacrylate (molecular weight about 200,000) are dissolved in 277 parts of water. 5 parts of the oxyalkylation product obtained by reacting 1 mole of di-(α-phenylethyl)-phenol first with 7 moles of propylene oxide and then with 20 moles of ethylene oxide, 10 parts of urea and 3 parts of diammonium phosphate are added to the solution. After a brief period, a homogeneous mixture is obtained, to which 500 parts of gasoline (boiling range 140° - 200° C) and 200 parts of a 40% strength aqueous dispersion of a copolymer of 65 parts of butyl acrylate, 24 parts of styrene, 6 parts of ethyl acrylate and 5 parts of N-methylolmethacrylamide are added, with vigorous stirring (3,000 rmp). A very stable oil-in-water emulsion is obtained, which is particularly suitable for use as a carrier for organic pigments.
[Compound]
Name
sodium polyacrylate
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20 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
T Fukushima, Y Inoue, K Miyazaki, T Itoh - Journal of Dentistry, 2001 - Elsevier
Objectives: The effect of experimental dentin primers containing N-methylolacrylamide (MEAA) or N-methylolmethacrylamide (MEMA) on bond durability of a resin composite (Photo …
Number of citations: 51 www.sciencedirect.com
T Hu, Y Fang, H Yu, L Chen, S Chen - Colloid and Polymer Science, 2007 - Springer
… [47] has prepared water solutions containing water-soluble N-methylolacrylamide or N-methylolmethacrylamide for experimental dentin primers. Results show that such dentin primers …
Number of citations: 23 link.springer.com
FF Shih, NR Bertoniere… - Textile Research …, 1980 - journals.sagepub.com
Cotton fabric treated with N-methylolmethacrylamide (NMMA) was compared to corresponding products treated with N-methylolacrylamide (NMA). Variations included type of cotton …
Number of citations: 13 journals.sagepub.com
T Fukushima, T Itoh, Y Inoue, M Kawaguchi… - Journal of dentistry, 1999 - Elsevier
The effect of experimental dentin primers containing N-methylolacrylamide (MEAA) or N-methylolmethacrylamide (MEMA) on the bonding of three commercial light-cured resin …
Number of citations: 7 www.sciencedirect.com
UE Lynch - 1952 - search.proquest.com
… ions were positive# N-Methylolmethacrylamide was obtained as a … applied to the conversion of N-methylolmethacrylamide or N-… of this reagent*Both N-methylolmethacrylamide and N-…
Number of citations: 2 search.proquest.com
H Feuer, UE Lynch - Journal of the American Chemical Society, 1953 - ACS Publications
… of their derivatives are reported Upon heating, N-methylolmethacrylamide and N-methylolacrylamide havebeen converted to infusible polymers which are insoluble in common …
Number of citations: 52 pubs.acs.org
RD Mehta - Textile Chemist & Colorist, 1982 - search.ebscohost.com
Cotton fabrics were treated with/V-methylolacrylamide and/V-methylolmethacrylamide via a twostep process using acid catalysts in the first step and a latent alkaline catalyst in the …
Number of citations: 1 search.ebscohost.com
IV Vedeneeva, LS Gal'braikh, LV Redina, LS Sletkina… - Fibre Chemistry, 2005 - Springer
… chemical properties and conductivity of disperse systems prepared by mixing latexes of the copolymer of 2-perfluoropentoxytetrafluoropropyl acrylate and N-methylolmethacrylamide (…
Number of citations: 8 link.springer.com
FF Shih, SP Rowland - Journal of Applied Polymer Science, 1981 - Wiley Online Library
… We recently reported the polymerization-crosslinking of cotton with N methylolmethacrylamide (NMMA) and N-methylolacrylamide (NMA) to achieve improved balances of textile …
Number of citations: 2 onlinelibrary.wiley.com
ML Yeritsyan, GS Petrosyan, RA Karamyan… - Russian Journal of …, 2019 - Springer
… The kinetics of the grafting of functionally active monomers N-methylolmorpholine, N-methylol-acrylamide, and N-methylolmethacrylamide onto chitosan molecules is investigated. …
Number of citations: 1 link.springer.com

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